molecular formula C10H15N5O B2567977 3-[3-(Triazol-2-yl)azetidin-1-yl]piperidin-2-one CAS No. 2415453-29-9

3-[3-(Triazol-2-yl)azetidin-1-yl]piperidin-2-one

Cat. No. B2567977
CAS RN: 2415453-29-9
M. Wt: 221.264
InChI Key: AHTGIEHNAMCHCW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . Another method involves the cyclization of 4-benzotriazol-2-yl-piperidin in the presence of POCl3 .


Molecular Structure Analysis

The molecular structure of TAP is characterized by its molecular formula C10H15N5O. More detailed structural information would require further experimental data such as X-ray crystallography or NMR spectroscopy.


Chemical Reactions Analysis

The most common reaction to synthesize 1,2,3-triazoles, which are part of TAP’s structure, is the Huisgen 1,3-dipolar cycloaddition reaction of organic azides with alkynes . This reaction can yield a mixture of 1,4-disubstituted and 1,5-disubstituted-1,2,3-triazoles .


Physical And Chemical Properties Analysis

TAP is a heterocyclic compound with a molecular formula of C10H15N5O and a molecular weight of 221.264. Further physical and chemical properties would require additional experimental data.

Scientific Research Applications

Future Directions

The development of novel effective antiviral agents is urgently needed . 1,2,3-triazoles, which are part of TAP’s structure, have attracted a big interest in medicinal chemistry for their various biological activities and diverse properties . This suggests that TAP and similar compounds could be useful for the future of clinical research to develop more potent and effective antiviral agents .

properties

IUPAC Name

3-[3-(triazol-2-yl)azetidin-1-yl]piperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O/c16-10-9(2-1-3-11-10)14-6-8(7-14)15-12-4-5-13-15/h4-5,8-9H,1-3,6-7H2,(H,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHTGIEHNAMCHCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)NC1)N2CC(C2)N3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]piperidin-2-one

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